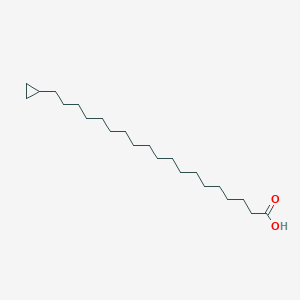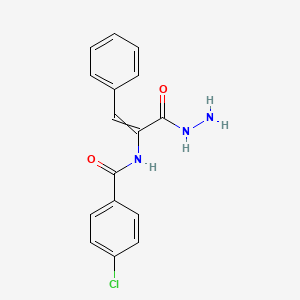
19-Cyclopropylnonadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Cyclopropylnonadecanoic acid is a unique fatty acid derivative characterized by the presence of a cyclopropyl group attached to the 19th carbon of a nonadecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 19-Cyclopropylnonadecanoic acid typically involves the introduction of a cyclopropyl group into a nonadecanoic acid precursor. This can be achieved through cyclopropanation reactions, where a suitable cyclopropylating agent is used under controlled conditions. Common reagents for cyclopropanation include diazomethane or Simmons-Smith reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclopropyl group incorporation while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of cyclopropyl-substituted alkanes.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group, where nucleophiles such as halides or amines replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, LiAlH4, hydrogen gas.
Substitution: Halides, amines, under mild to moderate temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclopropyl-substituted alkanes.
Substitution: Cyclopropyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
19-Cyclopropylnonadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a model compound for studying cyclopropyl group reactivity.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying fatty acid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 19-Cyclopropylnonadecanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group can influence the compound’s binding affinity and reactivity, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Nonadecanoic acid: A straight-chain fatty acid without the cyclopropyl group.
Cyclopropylcarboxylic acid: Contains a cyclopropyl group but with a shorter carbon chain.
Cyclopropylmethyl ketone: Features a cyclopropyl group attached to a ketone functional group.
Uniqueness: 19-Cyclopropylnonadecanoic acid is unique due to the specific positioning of the cyclopropyl group on the 19th carbon of a long-chain fatty acid. This structural feature imparts distinct chemical and biological properties, differentiating it from other cyclopropyl-containing compounds and long-chain fatty acids.
Eigenschaften
CAS-Nummer |
75874-20-3 |
|---|---|
Molekularformel |
C22H42O2 |
Molekulargewicht |
338.6 g/mol |
IUPAC-Name |
19-cyclopropylnonadecanoic acid |
InChI |
InChI=1S/C22H42O2/c23-22(24)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-21-19-20-21/h21H,1-20H2,(H,23,24) |
InChI-Schlüssel |
GNTZSKMEOFCLAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CCCCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)
![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)



![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)



![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)


